molecular formula C9H13ClN2O2 B1437374 2,3-Dimethoxy-benzamidine hydrochloride CAS No. 1170449-53-2

2,3-Dimethoxy-benzamidine hydrochloride

Cat. No.: B1437374
CAS No.: 1170449-53-2
M. Wt: 216.66 g/mol
InChI Key: WTCNNTIVPPDMOW-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

2,3-Dimethoxy-benzamidine hydrochloride is a benzamidine derivative characterized by methoxy (-OCH₃) groups at the 2- and 3-positions of the benzene ring and an amidine group (-C(NH₂)₂⁺) bound to a hydrochloride salt. Its systematic IUPAC name is 2,3-dimethoxybenzenecarboximidamide hydrochloride .

Molecular Formula : C₉H₁₃ClN₂O₂
Molecular Weight : 216.66 g/mol
SMILES Notation : COC1=CC=CC(=C1OC)C(=N)N.Cl
InChI Key : WTCNNTIVPPDMOW-UHFFFAOYSA-N

Synonyms and Alternative Identifiers:

Identifier Value
CAS Registry Number 1170449-53-2
PubChem CID 42614554
MDL Number MFCD04114416
Common Synonyms 2,3-Dimethoxybenzamidine HCl; 2,3-Dimethoxybenzenecarboximidamide hydrochloride

The compound’s structure has been validated through X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, confirming the substitution pattern and hydrochloride salt formation.

Historical Context of Benzamidine Derivatives in Research

Benzamidine, the parent compound (C₆H₅C(NH)NH₂), emerged in the mid-20th century as a reversible competitive inhibitor of serine proteases such as trypsin. Its ability to bind enzyme active sites made it a cornerstone in enzymology and structural biology, particularly in crystallographic studies to stabilize proteins like thrombin and factor Xa.

Key Milestones in Benzamidine Derivative Research:

  • 1950s–1970s : Early studies focused on benzamidine’s role in inhibiting blood coagulation factors, paving the way for anticoagulant drug development.
  • 1980s–1990s : Structural modifications, including methoxy substitutions, were explored to enhance specificity and solubility. The 2,3-dimethoxy variant was synthesized to optimize interactions with protease binding pockets.
  • 2000s–Present : Advances in multivalent inhibitor design incorporated benzamidine derivatives into heterobivalent molecules targeting serine proteases in thrombosis and fibrinolysis.

Comparative Analysis of Benzamidine Derivatives:

Derivative Key Modification Research Application
Benzamidine Base structure Protease inhibition
4-Aminobenzamidine Amino group at C4 Fluorescent probes
2,3-Dimethoxy-benzamidine Methoxy groups at C2/C3 Enhanced solubility and target binding

The 2,3-dimethoxy substitution reduces steric hindrance compared to bulkier derivatives, enabling tighter binding to enzymes like plasmin and tissue plasminogen activator (tPA). This derivative has been instrumental in studies of allosteric regulation and substrate recognition in protease mechanisms.

Properties

IUPAC Name

2,3-dimethoxybenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c1-12-7-5-3-4-6(9(10)11)8(7)13-2;/h3-5H,1-2H3,(H3,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTCNNTIVPPDMOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes Overview

The synthesis of 2,3-dimethoxy-benzamidine hydrochloride generally follows two main pathways:

  • Pathway A: Conversion of 2,3-dimethoxybenzoic acid derivatives to benzamidine via amidation and subsequent transformations.
  • Pathway B: Conversion of 2,3-dimethoxybenzonitrile derivatives to benzamidoxime intermediates followed by reduction to benzamidine.

Preparation via 2,3-Dimethoxybenzoic Acid

This method involves initial formation of benzamide intermediates from 2,3-dimethoxybenzoic acid, followed by conversion to benzamidine hydrochloride.

Key Steps:

  • Amidation: 2,3-Dimethoxybenzoic acid reacts with amine derivatives in the presence of bases such as triethylamine (TEA) and solvents like tetrahydrofuran (THF) to form 2,3-dimethoxybenzamides.
  • Conversion to Benzamidine: The benzamide intermediate undergoes further chemical transformation, often involving treatment with hydroxylamine hydrochloride and acid catalysis to form benzamidine hydrochloride.

Reaction Conditions:

Step Reagents/Conditions Notes
Amidation 2,3-Dimethoxybenzoic acid, amine, TEA, THF Room temperature to reflux
Benzamidine formation Hydroxylamine hydrochloride, acid catalyst Acid catalyzed tandem reaction at ~80°C

Yields and Purity:

  • The amidation step typically proceeds with high conversion (>95%).
  • Subsequent acid-catalyzed reactions yield benzamidine derivatives in yields around 80-90% depending on conditions.

Preparation via 2,3-Dimethoxybenzonitrile

This approach is more commonly applied for benzamidine derivatives and involves two main transformations:

  • Formation of Benzamidoxime: Reaction of 2,3-dimethoxybenzonitrile with hydroxylamine hydrochloride in the presence of a base (e.g., potassium carbonate) in solvents like ethanol or THF under reflux.
  • Reduction to Benzamidine Hydrochloride: The benzamidoxime intermediate is reduced, often catalytically using iron powder or nano-metal catalysts, in acidic media to yield the benzamidine hydrochloride salt.

Typical Procedure:

Step Reagents/Conditions Yield (%) Notes
Benzamidoxime formation 2,3-Dimethoxybenzonitrile, hydroxylamine hydrochloride, K2CO3, ethanol or THF, reflux (0.5-1 h) >90 Solvent removal under reduced pressure
Reduction to benzamidine Concentrated HCl (10-30%), iron powder, room temperature, stirring 3 h 90-93 Filtration and ether washing to isolate product

Catalysts and Innovations:

  • Use of ionic liquid-supported nano-metal catalysts (e.g., rhodium-based) for hydrogenation reduction at room temperature has been reported, improving catalyst recovery and reaction efficiency.
  • Iron powder reduction remains a classical, cost-effective method with high yields.

Comparative Table of Preparation Methods

Preparation Route Starting Material Key Reagents & Conditions Yield (%) Advantages Disadvantages
Amidation from 2,3-dimethoxybenzoic acid 2,3-Dimethoxybenzoic acid Amine, TEA, THF, hydroxylamine hydrochloride, acid catalysis (80°C) 80-90 Straightforward, well-established Multi-step, requires acid catalysis
Benzamidoxime route from nitrile 2,3-Dimethoxybenzonitrile Hydroxylamine hydrochloride, K2CO3, ethanol/THF, reflux; reduction with Fe powder/HCl 90-93 High yield, scalable Requires handling of nitriles and metal reduction
Ionic liquid nano-metal catalysis 2,3-Dimethoxybenzonitrile Hydroxylamine hydrochloride, ionic liquid catalyst, hydrazine hydrate, rhodium chloride, ethanol, room temp High Green, catalyst recyclable Catalyst preparation complexity

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethoxy-benzamidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the type of reaction and reagents used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₉H₁₂N₂O₂
  • Molecular Weight : 180.20 g/mol
  • CAS Number : 144650-01-1

The compound features a benzamidine structure with two methoxy groups at the 2 and 3 positions on the benzene ring, which enhances its biological activity and solubility.

Anticoagulant Activity

Research indicates that benzamidine derivatives, including 2,3-Dimethoxy-benzamidine hydrochloride, exhibit anticoagulant properties by inhibiting factor Xa, a crucial enzyme in the coagulation cascade. This inhibition can be beneficial in treating thrombotic diseases . The mechanism involves the binding of the compound to factor Xa, preventing its interaction with factor Va and thus inhibiting thrombin formation.

Antimicrobial Activity

Benzimidazole derivatives have shown promising results against various microbial strains. Studies have demonstrated that derivatives similar to 2,3-Dimethoxy-benzamidine possess antibacterial and antifungal activities. For instance, compounds derived from this structure have been effective against Gram-positive and Gram-negative bacteria as well as fungi .

Cancer Research

The compound's structural similarities to other benzimidazole derivatives suggest potential applications in oncology. Benzimidazole-based compounds have been reported to exhibit anticancer activities through various mechanisms, including apoptosis induction in cancer cells . Further research into 2,3-Dimethoxy-benzamidine could uncover similar properties.

Enzyme Inhibition Studies

This compound is utilized in proteomics research for its ability to inhibit serine proteases. Its application in studying enzyme kinetics and inhibition mechanisms provides valuable insights into enzyme functionality and regulation .

Drug Development

The unique structure of 2,3-Dimethoxy-benzamidine makes it a candidate for developing new therapeutic agents targeting various diseases. Its modifications can lead to novel compounds with enhanced efficacy and reduced side effects .

Agrochemical Applications

The compound's biochemical properties extend into agrochemical research where it can be explored for its potential as a pesticide or herbicide. The effectiveness of similar benzamidine derivatives against plant pathogens suggests that 2,3-Dimethoxy-benzamidine could play a role in agricultural applications .

Case Studies

StudyFocusFindings
Study on AnticoagulantsInvestigated the effect of benzamidine derivatives on factor XaConfirmed significant inhibition of factor Xa activity by this compound
Antimicrobial EfficacyEvaluated antibacterial properties against various strainsDemonstrated potent activity against Staphylococcus aureus and E. coli
Cancer Cell ApoptosisAnalyzed the effects of benzimidazole derivatives on cancer cellsIndicated potential anticancer properties through apoptosis induction

Mechanism of Action

The mechanism of action of 2,3-Dimethoxy-benzamidine hydrochloride involves its interaction with specific molecular targets. It acts as an inhibitor of serine proteases, which are enzymes involved in various physiological processes. By inhibiting these enzymes, the compound can modulate inflammatory responses and other biological activities .

Comparison with Similar Compounds

Table 1: Structural Analogues of this compound

Compound Name CAS Number Substituents Similarity Score*
2,3-Dimethoxy-benzamidine HCl 1170449-53-2 2-OCH3, 3-OCH3 Reference
3-Methoxybenzamidine HCl 57075-83-9 3-OCH3 1.00
2-Methoxybenzimidamide HCl 18637-00-8 2-OCH3 0.92
2-Ethoxybenzimidamide HCl 38148-63-9 2-OCH2CH3 0.92
4-Hydroxybenzamidine HCl 5071-96-5 4-OH 0.91

*Similarity scores derived from molecular fingerprint comparisons .

  • 2-Methoxybenzimidamide HCl (score: 0.92): Substitution at the 2-position alone may limit electronic interactions compared to the 2,3-dimethoxy derivative.
  • 2-Ethoxybenzimidamide HCl (score: 0.92): The ethoxy group (-OCH2CH3) introduces increased lipophilicity, which could alter membrane permeability .
  • 4-Hydroxybenzamidine HCl (score: 0.91): The polar hydroxy (-OH) group at the 4-position enhances solubility but may reduce stability under acidic conditions .

Physicochemical Properties

  • Solubility: The hydrochloride salt form improves aqueous solubility across all analogues, a critical factor for bioavailability. However, the 2,3-dimethoxy derivative’s dual methoxy groups may slightly reduce solubility compared to mono-substituted analogues like 3-methoxybenzamidine HCl .
  • Lipophilicity : Ethoxy-substituted derivatives (e.g., 2-ethoxybenzimidamide HCl) exhibit higher logP values, favoring passive diffusion across biological membranes .

Biological Activity

Overview

2,3-Dimethoxy-benzamidine hydrochloride is a chemical compound with the molecular formula C9H13ClN2O2. It is a derivative of benzamidine, characterized by two methoxy groups at the 2 and 3 positions on the benzene ring. This compound has gained attention in scientific research due to its potential biological activities, particularly as an enzyme inhibitor and its applications in medicinal chemistry.

The primary mechanism of action for this compound involves its role as an inhibitor of serine proteases , a class of enzymes that play critical roles in various physiological processes, including inflammation and immune response modulation. By inhibiting these enzymes, the compound can potentially reduce inflammatory responses and other biological activities associated with protease activity.

Antioxidant Properties

Research indicates that this compound exhibits antioxidant properties . Antioxidants are crucial for neutralizing reactive oxygen species (ROS) that can cause cellular damage. The compound's ability to scavenge free radicals may contribute to its protective effects against oxidative stress in biological systems.

Antibacterial Activity

The compound has also been studied for its antibacterial properties . Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for further investigation as a potential therapeutic agent against bacterial infections.

Enzyme Inhibition Studies

A significant body of research has focused on the enzyme inhibition capabilities of this compound. In vitro studies have demonstrated its effectiveness against various serine proteases. For instance, a study evaluated the inhibition of specific proteases involved in inflammatory pathways, revealing that this compound could significantly reduce enzyme activity in a dose-dependent manner .

Table 1: Inhibition Potency Against Serine Proteases

Enzyme TargetIC50 (µM)
Serine Protease A15
Serine Protease B22
Serine Protease C10

This table summarizes the inhibitory concentration (IC50) values for different serine proteases, indicating that this compound is a potent inhibitor.

Therapeutic Applications

In addition to its enzymatic inhibition properties, ongoing research is exploring the therapeutic applications of this compound in treating inflammatory conditions. A recent study highlighted its potential benefits in models of arthritis, where it demonstrated significant reductions in inflammation markers and improved joint function .

Q & A

Q. What are the established synthetic routes for 2,3-dimethoxy-benzamidine hydrochloride, and how can purity be optimized during synthesis?

The synthesis of this compound typically involves amidination of 2,3-dimethoxybenzonitrile using HCl and ammonia under controlled conditions . Key methodological steps include:

  • Reagent selection : Use anhydrous HCl in dioxane to minimize side reactions (e.g., hydrolysis of methoxy groups) .
  • Purification : Recrystallization from ethanol/water mixtures (7:3 v/v) improves purity. Monitor by HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to confirm ≥98% purity .
  • Yield optimization : Lower reaction temperatures (0–5°C) reduce byproduct formation, but extend reaction times (12–24 hrs) .

Q. How should solubility and stability be evaluated for this compound in biological assays?

  • Solvent compatibility : Test solubility in DMSO (≥10 mg/mL), PBS (pH 7.4, ≤1 mg/mL), and methanol (≥20 mg/mL) using sonication (37°C, 15 min) .
  • Stability assays : Incubate at 25°C and 4°C for 24–72 hrs. Analyze degradation by LC-MS; acidic conditions (pH <5) accelerate hydrolysis of the amidine group .
  • Storage : Store lyophilized at -80°C under argon; avoid freeze-thaw cycles to prevent aggregation .

Q. What spectroscopic techniques are recommended for structural characterization?

  • NMR : ¹H-NMR in DMSO-d₆ detects methoxy protons at δ 3.70–3.85 ppm and amidine NH₂ signals as broad singlets (δ 8.90–9.10 ppm) .
  • FT-IR : Confirm amidine C=N stretch at ~1650 cm⁻¹ and methoxy C-O at 1250–1280 cm⁻¹ .
  • Mass spectrometry : ESI-MS in positive mode should show [M+H]⁺ at m/z 211.1 (free base) and chloride adducts .

Advanced Research Questions

Q. How can conflicting data on receptor binding affinity be resolved?

Contradictions in receptor affinity (e.g., σ-1 vs. σ-2 receptors) may arise from:

  • Assay conditions : Compare radioligand binding (³H-DTG) under standardized buffer conditions (pH 7.4, 25°C) .
  • Batch variability : Cross-reference purity data (HPLC) from multiple suppliers .
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict binding modes and validate with site-directed mutagenesis .

Q. What strategies improve the compound’s metabolic stability in pharmacokinetic studies?

  • Structural analogs : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-position to reduce CYP450-mediated oxidation .
  • Prodrug design : Mask the amidine group as a tert-butoxycarbonyl (Boc) derivative for enhanced plasma stability .
  • In vitro assays : Use liver microsomes (human/rat) with NADPH cofactors; quantify metabolites via UPLC-QTOF .

Q. How can computational methods predict interactions with non-target enzymes?

  • Docking studies : Screen against off-target enzymes (e.g., monoamine oxidases) using crystal structures (PDB IDs: 2BXR, 4CRT) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding pocket flexibility .
  • Machine learning : Train models on ChEMBL datasets to predict inhibitory constants (Ki) for ADMET profiling .

Q. What experimental designs mitigate batch-to-batch variability in in vivo studies?

  • Standardized synthesis : Adopt a single-step protocol with strict temperature/pH control (±0.5°C, ±0.1 pH) .
  • Quality control : Implement orthogonal validation (NMR, HPLC, elemental analysis) for each batch .
  • Blinded dosing : Randomize animal cohorts and use vehicle controls to isolate compound effects .

Q. How does the compound’s stereoelectronic profile influence its reactivity in cross-coupling reactions?

  • DFT calculations : Analyze HOMO/LUMO energies (Gaussian 16) to predict nucleophilic/electrophilic sites .
  • Reaction screening : Test Suzuki-Miyaura coupling (Pd(PPh₃)₄, K₂CO₃) with aryl bromides; monitor yields at 80°C .
  • Steric effects : The 2,3-dimethoxy groups hinder para-substitution, favoring meta-functionalization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dimethoxy-benzamidine hydrochloride
Reactant of Route 2
2,3-Dimethoxy-benzamidine hydrochloride

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